2-(cyclopropylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
CAS No.: 2098121-79-8
Cat. No.: VC3117179
Molecular Formula: C11H16N2O2
Molecular Weight: 208.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098121-79-8 |
|---|---|
| Molecular Formula | C11H16N2O2 |
| Molecular Weight | 208.26 g/mol |
| IUPAC Name | 2-(cyclopropylmethyl)-3a,4,5,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-1,3-dione |
| Standard InChI | InChI=1S/C11H16N2O2/c14-10-8-3-4-12-5-9(8)11(15)13(10)6-7-1-2-7/h7-9,12H,1-6H2 |
| Standard InChI Key | PJGWXGFOILGDIN-UHFFFAOYSA-N |
| SMILES | C1CC1CN2C(=O)C3CCNCC3C2=O |
| Canonical SMILES | C1CC1CN2C(=O)C3CCNCC3C2=O |
Introduction
Chemical Structure and Properties
2-(Cyclopropylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione belongs to the important class of heterocyclic compounds featuring a fused pyrrolo[3,4-c]pyridine ring system with a cyclopropylmethyl substituent at the N-2 position. This compound has been cataloged with the Chemical Abstracts Service (CAS) registry number 2098121-79-8 .
Physicochemical Properties
The basic physicochemical properties of 2-(cyclopropylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione are summarized in Table 1:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆N₂O₂ |
| Molecular Weight | 208.26 g/mol |
| Physical Appearance | Solid |
| CAS Registry Number | 2098121-79-8 |
| SMILES Notation | O=C1NC(C2CNCCC21)=O |
| Structural Classification | Bicyclic imide; Heterocyclic compound |
The compound consists of a saturated pyridine ring fused with a pyrrolidine-2,5-dione (succinimide) moiety, with the cyclopropylmethyl group attached to the nitrogen of the succinimide portion. This structural arrangement contributes to its unique chemical and biological properties .
Structural Features
The core structure of this compound is based on hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, which serves as the basic scaffold for a family of derivatives with varying substituents . The key structural features include:
-
A bicyclic system comprising fused pyridine and pyrrolidine rings
-
Two carbonyl groups in the imide functionality
-
A cyclopropylmethyl substituent at the N-2 position
-
A saturated (hexahydro) ring system
The presence of the cyclopropylmethyl group as an N-substituent represents a structural modification that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties .
Synthesis and Chemical Modifications
Synthetic Pathways
The synthesis of 2-(cyclopropylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione follows general methods used for pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives. Based on related compounds, the typical synthetic route involves a two-stage process:
Stage 1: Formation of the core hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione structure
Stage 2: N-alkylation with cyclopropylmethyl halide to introduce the cyclopropylmethyl substituent at the N-2 position
The starting materials typically include appropriate pyrrolo[3,4-c]pyridine-1,3(2H)-dione precursors and alkylating agents like halogenated compounds. For related derivatives, researchers have utilized 4-methoxy- and 4-ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones as key intermediates .
Structural Modifications for SAR Studies
For the broader class of pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, several structural modifications have been explored to establish structure-activity relationships (SAR). These modifications include:
-
Variations in the alkoxy substituent at the 4-position of the pyridine ring
-
Alterations of the N-substituent (where the cyclopropylmethyl group is positioned in our compound of interest)
-
Introduction of various functional groups on the pyridine ring
The synthetic versatility of this scaffold allows for multiple derivatization points, making it an attractive platform for medicinal chemistry research.
Pharmacological Activities
Analgesic Properties
Compounds belonging to the pyrrolo[3,4-c]pyridine-1,3(2H)-dione class, including derivatives with N-alkyl substituents similar to the cyclopropylmethyl group, have demonstrated significant analgesic activity. Experimental evaluations typically involve two standard pain models:
-
"Hot plate" test: Measures the response to thermal nociceptive stimuli
-
"Writhing" test: Evaluates the response to chemically-induced pain
Studies on related compounds within this structural class have shown promising results in both tests, with some derivatives exhibiting analgesic potency comparable to or exceeding that of standard analgesics like aspirin (ASA) .
Table 2 presents the comparative analgesic activities of representative compounds from this class:
| Compound | Hot Plate Test (% increase in latency) | Writhing Test (% inhibition) | Comparison to Standard Analgesics |
|---|---|---|---|
| Pyrrolo[3,4-c]pyridine derivatives | Variable (structure-dependent) | Higher than aspirin | Some compounds comparable to morphine |
| Aspirin (reference) | Moderate | Moderate | - |
| Morphine (reference) | High | High | - |
While specific data for 2-(cyclopropylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione itself is limited in the available literature, the broader class to which it belongs has demonstrated considerable analgesic potential .
Sedative Activity
In addition to analgesic effects, compounds in this class have shown significant sedative properties. Two key parameters have been used to assess sedative activity:
-
Inhibition of spontaneous locomotor activity: Many pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives inhibit locomotor activity in mice to a statistically significant extent.
-
Prolongation of thiopental sleep: Some compounds in this class extend the duration of sleep induced by thiopental administration .
These sedative properties suggest potential applications in conditions requiring both pain relief and sedation.
Structure-Activity Relationships
Extensive research on the structure-activity relationships of pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives has yielded important insights about pharmacophore requirements. Key findings include:
-
Influence of alkoxy substituents: The type and size of alkoxy substituents at the 2-position of the pyridine ring significantly affect analgesic properties. Typically, 4-alkoxy derivatives show stronger analgesic properties than their ethoxy analogs .
-
Role of N-substituents: The nature of the substituent at the N-position (where the cyclopropylmethyl group is located in our compound of interest) impacts both the direction and strength of biological activity. For example, derivatives with a 2-hydroxypropyl linker connecting the basic center of the arylamine with the cyclic imide system have shown the strongest activity in related compounds .
-
Impact of hydrophobicity: Increasing hydrophobic properties by expanding substituents to two carbon atoms typically weakens analgesic properties, though the compounds may still retain noteworthy potency .
| Compound Class | Analgesic Activity | Sedative Activity | Toxicity Profile |
|---|---|---|---|
| Pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives | High (some comparable to morphine) | Present | Little to no toxicity compared to standard treatments |
| Opioids (e.g., morphine) | High | Present | Significant toxicity concerns (respiratory depression, addiction) |
| NSAIDs (e.g., aspirin) | Moderate | Absent | GI toxicity, bleeding risk |
Current Research Status and Future Directions
Future Research Directions
Several promising research directions for 2-(cyclopropylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione and related compounds include:
-
Detailed pharmacological profiling: Comprehensive assessment of its analgesic, sedative, and other potential biological activities, including mechanism of action studies.
-
Structure optimization: Further modification of the molecule to enhance potency, selectivity, and pharmacokinetic properties.
-
Toxicological evaluation: Detailed studies on the safety profile and potential adverse effects to confirm the preliminary observations of reduced toxicity compared to standard analgesics.
-
Drug delivery approaches: Development of formulation strategies to optimize bioavailability and tissue distribution.
-
Clinical evaluation: Translation of preclinical findings into clinical studies to assess efficacy and safety in human subjects.
The ongoing research on pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives suggests that 2-(cyclopropylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione remains a compound of interest with potential for further development as a therapeutic agent .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume